molecular formula C16H15ClN2O3 B5756884 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide

5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide

Cat. No. B5756884
M. Wt: 318.75 g/mol
InChI Key: IKOHLBQVPZTPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide, also known as GW 501516, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its ability to enhance physical performance.

Scientific Research Applications

5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, reduce insulin resistance, and increase glucose uptake in skeletal muscle cells. Additionally, 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation, which results in a shift in energy utilization from glucose to fat. This shift in energy metabolism leads to an increase in endurance and a reduction in fatigue.
Biochemical and physiological effects:
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been shown to improve endurance and increase fat burning in animal models and human subjects. It has also been shown to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle cells. Additionally, 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has several advantages for lab experiments, including its ability to improve endurance and increase fat burning in animal models. However, there are also several limitations to using 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 in lab experiments, including its potential to cause cancer in animal models and its lack of specificity for PPARδ compared to other nuclear receptors.

Future Directions

There are several future directions for research on 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516, including investigating its potential as a treatment for metabolic and cardiovascular diseases, exploring its effects on cancer cells, and developing more specific PPARδ agonists with fewer side effects. Additionally, further research is needed to understand the long-term effects of 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 on human health and to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to form 5-chloro-2-nitrobenzoyl chloride. The resulting compound is then reacted with 4-isopropylaniline to yield 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

properties

IUPAC Name

5-chloro-2-nitro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(2)11-3-6-13(7-4-11)18-16(20)14-9-12(17)5-8-15(14)19(21)22/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOHLBQVPZTPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.